2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(4-METHYLPHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-METHYLPHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors to form the benzothiophene ring.
Introduction of the Acryloyl Group: The acryloyl group is introduced through a reaction with acryloyl chloride under basic conditions.
Attachment of the 4-Methylphenyl Group: This step involves the coupling of the 4-methylphenyl group to the acryloyl moiety using a palladium-catalyzed cross-coupling reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-METHYLPHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring or the acryloyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nucleophiles, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alkylated derivatives.
Scientific Research Applications
2-((3-(4-METHYLPHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent for other diseases.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((3-(4-METHYLPHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[3-(4-methylphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate
Uniqueness
2-((3-(4-METHYLPHENYL)ACRYLOYL)AMINO)-4,5,6,7-4H-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the benzothiophene core with the acryloyl and carboxamide groups provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
Molecular Formula |
C19H20N2O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H20N2O2S/c1-12-6-8-13(9-7-12)10-11-16(22)21-19-17(18(20)23)14-4-2-3-5-15(14)24-19/h6-11H,2-5H2,1H3,(H2,20,23)(H,21,22)/b11-10+ |
InChI Key |
ZKCWVCUWBRABQU-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.